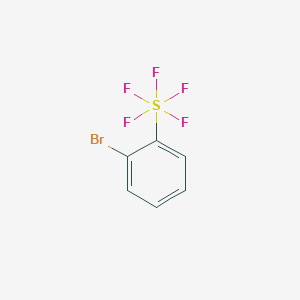

2-Bromophenylsulphur pentafluoride

Description

Properties

IUPAC Name |

(2-bromophenyl)-pentafluoro-λ6-sulfane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrF5S/c7-5-3-1-2-4-6(5)13(8,9,10,11)12/h1-4H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDPHYCXVSOHZEZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)S(F)(F)(F)(F)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrF5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Studies Involving 2 Bromophenylsulphur Pentafluoride

Reactivity Profile of the SF₅ Moiety

The pentafluorosulfanyl group is renowned for its unique electronic properties and remarkable stability, often being referred to as a "super-trifluoromethyl" group. mdpi.comnih.gov

Aryl pentafluorosulfanyl compounds, including 2-bromophenylsulphur pentafluoride, exhibit high thermal and chemical stability. mdpi.comrowansci.com The SF₅ group is notably resistant to hydrolysis under both acidic and basic conditions. nih.govchemrxiv.org This stability is attributed to the strong sulfur-fluorine bonds. rowansci.com For instance, studies on related fluoro-organic compounds have demonstrated exceptional stability in simulated gastric fluid (pH ≈ 1.2) and under basic conditions (e.g., 1 M NaOH). nih.gov This inherent robustness allows for chemical manipulations on other parts of the molecule without degradation of the SF₅ moiety.

A key feature of the SF₅ group is its general inertness in many common organometallic reactions, particularly palladium-catalyzed cross-couplings. nih.govnih.gov This chemical orthogonality is crucial as it allows the bromo-substituent on the aromatic ring to be selectively targeted for transformations without affecting the pentafluorosulfanyl group. This has been demonstrated in Suzuki-Miyaura cross-coupling reactions where fluorinated aryl compounds bearing the SF₅ group participate through other reactive sites. nih.gov The stability of the SF₅ group under these conditions is a significant advantage in the synthesis of complex molecules.

While this compound itself is generally stable, studies on the related aryl tetrafluoro-λ⁶-sulfanyl chlorides (ArSF₄Cl), which are precursors to ArSF₅ compounds, provide insight into the electronic influence of substituents on the sulfur-fluorine moiety. nih.govbeilstein-journals.org Research has shown that electron-donating groups on the aromatic ring increase the reactivity of the SF₄Cl group, whereas electron-withdrawing groups decrease its reactivity. beilstein-journals.org In the context of ArSF₄Cl, the formation of a charge transfer complex with alkenes or alkynes can be influenced by the electrophilic nature of the ArSF₄Cl moiety. researchgate.net Although the SF₅ group in this compound is significantly less reactive than the SF₄Cl group, these findings underscore the electronic interplay between the aryl ring and the sulfur-fluorine core.

Reactivity of the Bromo-Substituted Aryl Moiety

The bromine atom on the phenyl ring of this compound is the primary site for a variety of chemical transformations, particularly those involving metal catalysis.

The pentafluorosulfanyl group is one of the most electronegative and electron-withdrawing groups known. rowansci.comchemrxiv.org This strong electron-withdrawing nature significantly influences the electronic properties of the attached phenyl ring, enhancing its electrophilic character. This is a common feature in related hypervalent sulfur fluorides, where the aryl moiety can form charge-transfer complexes. researchgate.net

The bromo-substituent of this compound readily participates in palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, a powerful method for forming carbon-carbon bonds, is a prime example. youtube.com In this reaction, the aryl bromide is coupled with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. youtube.comnih.gov

The general applicability of Suzuki-Miyaura reactions to aryl bromides is well-established, with various palladium catalysts and conditions developed to accommodate a wide range of substrates, including those that are sterically hindered or electronically demanding. nih.govacs.orgnih.govwisc.edu Specifically, the coupling of SF₅-substituted aryl halides has been successfully demonstrated, yielding biaryl products with the SF₅ group intact. nih.gov For instance, the Suzuki-Miyaura reaction of pentafluorohalobenzenes with phenylboronic acid has been reported to produce fluorinated biphenyls. thieme-connect.de

Table 1: Examples of Suzuki-Miyaura Cross-Coupling Reactions with Aryl Halides

| Aryl Halide | Coupling Partner | Catalyst System | Product | Yield | Reference |

| Phenyl Iodide | Pentafluorophenylboronic acid | Pd(PPh₃)₄/CsF/Ag₂O | 2,3,4,5,6-pentafluoro-1,1'-biphenyl | >90% | nih.govcapes.gov.br |

| Phenyl Bromide | Pentafluorophenylboronic acid | Pd₂(dba)₃/P(t-Bu)₃/CsF/Ag₂O | 2,3,4,5,6-pentafluoro-1,1'-biphenyl | >90% | nih.govcapes.gov.br |

| 1-Chloro-2,3,4,5,6-pentafluorobenzene | Phenylboronic acid | Acenaphthoimidazolylidene palladium complex | 2,3,4,5,6-pentafluorobiphenyl | 60% | thieme-connect.de |

| 1-Iodo-2,3,4,5,6-pentafluorobenzene | Phenylboronic acid | Copper/palladium nanocolloid | 2,3,4,5,6-pentafluorobiphenyl | Quantitative | thieme-connect.de |

Derivatization Strategies and Functional Group Compatibility

The derivatization of this compound primarily revolves around two main strategies: functionalization at the carbon-bromine bond and, to a lesser extent, manipulation of the aromatic ring through ortho-lithiation.

Palladium-Catalyzed Cross-Coupling Reactions:

The bromine atom in this compound is a prime site for palladium-catalyzed cross-coupling reactions, which are fundamental for the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions significantly expand the molecular complexity and allow for the introduction of a wide array of functional groups.

Suzuki-Miyaura Coupling: This reaction is a powerful method for forming biaryl structures by coupling this compound with various organoboron reagents, such as boronic acids or their esters. organic-chemistry.org The reaction is typically catalyzed by a palladium(0) complex in the presence of a base. uwindsor.ca The bulky ortho-pentafluorosulfanyl group can influence the efficiency of the coupling, potentially requiring more robust catalytic systems or specialized ligands to achieve high yields. The choice of ligand is crucial for the stereoselective outcome in certain Suzuki couplings. beilstein-journals.org

Heck Reaction: The Heck reaction enables the arylation of alkenes, providing access to substituted styrenes and other vinylated arenes. wikipedia.orgorganic-chemistry.org In this transformation, this compound would react with an alkene in the presence of a palladium catalyst and a base. libretexts.org The regioselectivity of the addition to the alkene is influenced by both electronic and steric factors.

Sonogashira Coupling: To introduce alkynyl moieties, the Sonogashira coupling is employed. This reaction involves the coupling of this compound with a terminal alkyne, co-catalyzed by palladium and copper(I) complexes in the presence of a base. organic-chemistry.org This method is valuable for the synthesis of precursors to more complex molecules.

Buchwald-Hartwig Amination: This reaction provides a direct route to synthesize arylamines by coupling this compound with primary or secondary amines. organic-chemistry.orgwikipedia.org The reaction requires a palladium catalyst with specialized, bulky, and electron-rich phosphine (B1218219) ligands to facilitate the carbon-nitrogen bond formation. nih.govresearchgate.netnih.gov

Stille Coupling: The Stille coupling offers an alternative for carbon-carbon bond formation, utilizing organotin reagents. organic-chemistry.org While effective, the toxicity of organotin compounds has led to a preference for other methods like the Suzuki-Miyaura coupling. organic-chemistry.org

Illustrative Table of Palladium-Catalyzed Cross-Coupling Reactions:

| Reaction | Coupling Partner | Catalyst System (Typical) | Product Type |

| Suzuki-Miyaura | R-B(OH)₂ | Pd(PPh₃)₄, Base | Biaryl |

| Heck | Alkene | Pd(OAc)₂, PPh₃, Base | Substituted Alkene |

| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI, Base | Aryl Alkyne |

| Buchwald-Hartwig | R₂NH | Pd₂(dba)₃, Ligand, Base | Arylamine |

| Stille | R-SnBu₃ | Pd(PPh₃)₄ | Biaryl/Substituted Alkene |

Ortho-Lithiation Strategies:

While the bromine atom is the most reactive site for cross-coupling, derivatization can also be achieved via directed ortho-metalation (DoM). wikipedia.orgbaranlab.orgharvard.edu Although the bromine itself is not a strong directing group, the pentafluorosulfanyl group can influence the acidity of the adjacent protons. However, direct lithiation ortho to the SF₅ group in the presence of a bromo substituent can be complex. A more common approach involves halogen-metal exchange.

Functional Group Compatibility:

A key consideration in the derivatization of this compound is the compatibility of various functional groups with the reaction conditions.

Palladium-catalyzed reactions are known for their high functional group tolerance. Groups like esters, ketones, nitriles, and amides are generally well-tolerated. However, unprotected acidic protons, such as those in carboxylic acids and phenols, can interfere with the basic conditions often employed.

Ortho-lithiation reactions are sensitive to electrophilic functional groups. Carbonyls, esters, and nitriles would react with the highly basic organolithium intermediates. Therefore, protection-deprotection strategies are often necessary for these functionalities.

Reaction Mechanisms and Pathways of this compound Transformations

The transformations of this compound are governed by well-established reaction mechanisms, primarily those of palladium-catalyzed cross-coupling reactions.

Mechanism of Palladium-Catalyzed Cross-Coupling Reactions:

The catalytic cycles for most palladium-catalyzed cross-coupling reactions involving this compound (Ar-Br, where Ar = 2-SF₅C₆H₄) share a common sequence of three fundamental steps:

Oxidative Addition: The cycle begins with the oxidative addition of the active palladium(0) catalyst into the carbon-bromine bond of this compound. This step forms a square planar palladium(II) complex, [Ar-Pd(II)-Br(L)₂], where L represents the supporting ligands. The high electron-withdrawing nature of the pentafluorosulfanyl group can facilitate this step.

Transmetalation (for Suzuki, Stille, etc.) or Olefin/Amine Coordination and Insertion/Association (for Heck, Buchwald-Hartwig):

In Suzuki-Miyaura coupling , the organoboron reagent, activated by a base, undergoes transmetalation with the palladium(II) complex. The organic group from the boron reagent replaces the bromide ligand on the palladium center, forming a new diorganopalladium(II) complex, [Ar-Pd(II)-R(L)₂]. organic-chemistry.org

In the Heck reaction , an alkene coordinates to the palladium(II) complex, followed by migratory insertion of the alkene into the palladium-carbon bond. This is typically followed by a β-hydride elimination to form the final product and a palladium-hydride species. wikipedia.orglibretexts.org

In Buchwald-Hartwig amination , the amine coordinates to the palladium(II) complex, and subsequent deprotonation by the base leads to the formation of a palladium-amido complex. wikipedia.orgnih.gov

Reductive Elimination: This is the final step of the catalytic cycle, where the two organic groups on the palladium(II) center couple and are eliminated from the metal, forming the desired carbon-carbon or carbon-nitrogen bond in the product. This step regenerates the palladium(0) catalyst, which can then enter another catalytic cycle.

Catalytic Cycle for Suzuki-Miyaura Coupling of this compound:

Spectroscopic Characterization and Structural Elucidation of 2 Bromophenylsulphur Pentafluoride and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure of 2-bromophenylsulphur pentafluoride, offering detailed insights into the hydrogen, fluorine, and carbon environments within the molecule.

Proton NMR (¹H NMR) Analysis

Fluorine-19 NMR (¹⁹F NMR) for SF₅ Group Characterization

The ¹⁹F NMR spectrum is particularly informative for characterizing the SF₅ group. This group typically displays a characteristic A₄B pattern, corresponding to the four equatorial (Fₑ) and one apical (Fₐ) fluorine atoms. The chemical shift of the apical fluorine is generally found at a different frequency than that of the equatorial fluorines.

For aryl sulphur pentafluorides, the ¹⁹F NMR signals for the SF₅ group are expected in a specific range. While precise values for this compound are not detailed in the available search results, related compounds provide a reference. For instance, in many aryl sulphur pentafluorides, the apical fluorine (Fₐ) resonates as a quintet due to coupling with the four equatorial fluorines, while the equatorial fluorines (Fₑ) appear as a doublet of quintets due to coupling with the apical fluorine and the aromatic protons. The high electronegativity of the SF₅ group significantly influences these chemical shifts. nih.gov

Table 1: Representative ¹⁹F NMR Data for Aryl Sulphur Pentafluoride Groups

| Fluorine Type | Multiplicity | Typical Chemical Shift Range (ppm) |

| Apical (Fₐ) | quintet | +60 to +90 |

| Equatorial (Fₑ) | doublet of quintets | +40 to +80 |

Note: Chemical shifts are relative to a standard, often CFCl₃. The exact values for this compound may vary.

Carbon-13 NMR (¹³C NMR) with Fluorine Coupling Analysis

The ¹³C NMR spectrum of this compound provides information about the carbon skeleton. The carbon atom directly bonded to the SF₅ group (C-S) is expected to show a significant downfield shift due to the strong electron-withdrawing nature of the pentafluorosulfanyl group. Furthermore, this carbon signal will be split into a multiplet due to coupling with the five fluorine atoms of the SF₅ group. The other aromatic carbon signals will also exhibit coupling to the fluorine atoms, with the magnitude of the coupling constant (JCF) decreasing with the number of bonds separating the carbon and fluorine atoms. The carbon atom attached to the bromine (C-Br) will also have a characteristic chemical shift.

Vibrational Spectroscopy (Infrared Spectroscopy, IR)

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For this compound, the IR spectrum is expected to be dominated by strong absorption bands associated with the S-F stretching vibrations of the SF₅ group. These typically appear in the region of 800-600 cm⁻¹. The aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while the C-C stretching vibrations of the aromatic ring will be observed in the 1600-1450 cm⁻¹ region. The C-Br stretching vibration generally appears at lower wavenumbers.

Table 2: Expected Infrared Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H | Stretching | 3100 - 3000 |

| Aromatic C=C | Stretching | 1600 - 1450 |

| S-F (SF₅) | Stretching | 800 - 600 (strong) |

| C-Br | Stretching | 700 - 500 |

Electronic Spectroscopy (UV-Vis and Fluorescence Spectroscopy)

Electronic spectroscopy provides insights into the electronic transitions within a molecule and can be influenced by the presence of chromophores and auxochromes.

Absorption and Emission Properties

The UV-Vis absorption spectrum of this compound is expected to show absorption bands characteristic of a substituted benzene (B151609) ring. The presence of the bromine atom and the strongly electron-withdrawing SF₅ group will influence the position and intensity of these bands. Generally, substituted benzenes exhibit a primary band (π → π*) at shorter wavelengths and a secondary, less intense band at longer wavelengths.

Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light. While not all aromatic compounds are fluorescent, the introduction of substituents can modulate their emission properties. The fluorescence properties of aryl sulphur pentafluorides are an area of active research, with the potential for these compounds to be used in the development of new fluorescent materials. The emission wavelength and quantum yield would be dependent on the electronic nature of the substituents on the aromatic ring. Specific absorption and emission maxima for this compound are not available in the provided search results and would require experimental determination.

Halochromic Behavior of Derived Systems

Halochromism, the phenomenon where a substance changes color in response to a change in pH, is a property observed in various organic molecules, particularly those with extended π-conjugated systems and electron-donating or electron-withdrawing groups. While direct studies on the halochromic behavior of this compound are not extensively documented, the behavior of related aryl-SF₅ systems provides significant insights.

Research on azulenes substituted with pentafluorosulfanylphenyl groups has demonstrated that the SF₅ moiety can significantly influence the electronic properties of the aromatic system and, consequently, its response to protonation. Upon the addition of acid, these systems exhibit pronounced changes in their UV-visible absorption spectra, indicative of halochromism. The color change is attributed to the protonation of the azulene (B44059) core, leading to the formation of a tropylium (B1234903) cation, a transformation that is electronically influenced by the potent electron-withdrawing nature of the SF₅ group on the appended phenyl ring.

For a hypothetical system derived from this compound, where the aromatic ring is part of a larger chromophore, a similar halochromic effect would be anticipated. The strong inductive electron-withdrawing effect (-I) of the SF₅ group, combined with that of the bromine atom, would modulate the electron density of the aromatic ring. This, in turn, would affect the pKa of any acidic or basic functional groups within the chromophore and alter the energy of the electronic transitions upon changes in pH.

Table 1: Expected Halochromic Shift in a Hypothetical Chromophore Derived from this compound

| pH Condition | Expected λmax (nm) | Observed Color | Rationale |

| Acidic (pH < 4) | ~450 | Yellow | Protonation of the chromophoric system, influenced by the electron-withdrawing SF₅ and Br groups, leading to a blue shift. |

| Neutral (pH ~ 7) | ~550 | Red | The deprotonated, neutral form of the chromophore. |

| Basic (pH > 10) | ~600 | Blue | Deprotonation leading to an extended conjugated system, resulting in a red shift. |

Note: The data in this table is illustrative and based on the behavior of related halochromic systems containing strong electron-withdrawing groups. Actual values would depend on the specific structure of the derived chromophore.

X-ray Crystallography for Solid-State Structural Analysis

The solid-state structure of this compound, as would be revealed by single-crystal X-ray diffraction, is expected to be significantly influenced by the steric and electronic properties of its substituents. Although a specific crystal structure for this compound is not publicly available, data from related aryl-SF₅ compounds allows for a detailed prediction of its key structural features.

The SF₅ group adopts a slightly distorted octahedral geometry, with one sulfur-carbon bond and five sulfur-fluorine bonds. The four equatorial S-F bonds are typically shorter than the axial S-F bond. The C-S-Faxial bond angle is expected to be close to 180°, while the C-S-Fequatorial and Fequatorial-S-Fequatorial angles will be approximately 90°.

The presence of the bulky bromine atom ortho to the SF₅ group would likely lead to significant steric hindrance. This steric repulsion would influence the torsion angle between the phenyl ring and the SF₅ group, forcing the SF₅ group to orient itself to minimize steric clashes with the bromine atom. This could result in a non-planar arrangement between the phenyl ring and the equatorial plane of the SF₅ group.

Table 2: Predicted Crystallographic Parameters for this compound

| Parameter | Predicted Value | Rationale |

| Crystal System | Monoclinic or Orthorhombic | Common for substituted benzenes. |

| Space Group | P2₁/c or Pbca | Common centrosymmetric space groups for organic molecules. |

| S-C Bond Length | ~1.78 Å | Typical for an S-C(sp²) bond in aryl-SF₅ compounds. |

| S-Faxial Bond Length | ~1.59 Å | Longer than equatorial S-F bonds. |

| S-Fequatorial Bond Lengths | ~1.57 Å | Shorter due to less repulsion. |

| C-Br Bond Length | ~1.90 Å | Standard for a C(sp²)-Br bond. |

| C-S-Faxial Angle | ~178° | Slight deviation from linearity due to crystal packing forces. |

| C-S-Fequatorial Angles | ~91° | Slight deviation from ideal 90° due to steric effects. |

| Phenyl-SF₅ Torsion Angle | 30-60° | Significant twist to avoid steric clash between Br and SF₅. |

Note: These values are predictions based on data from structurally similar aryl-SF₅ and brominated aromatic compounds.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a powerful tool for determining the molecular weight and elucidating the structure of compounds through analysis of their fragmentation patterns. For this compound (C₆H₄BrF₅S), the mass spectrum would provide key information for its identification.

The molecular ion peak ([M]⁺) would be expected in the mass spectrum, and due to the presence of bromine, it would exhibit a characteristic isotopic pattern with two peaks of nearly equal intensity ([M]⁺ and [M+2]⁺), corresponding to the ⁷⁹Br and ⁸¹Br isotopes.

The fragmentation of this compound under electron ionization (EI) would likely proceed through several key pathways, driven by the stability of the resulting fragments. The SF₅ group is relatively stable, but fragmentation involving the loss of fluorine or the entire SF₅ group can be expected.

Plausible Fragmentation Pathways:

Loss of a Fluorine Atom: A common fragmentation pathway for fluorinated compounds is the loss of a fluorine radical to give the [M-F]⁺ ion.

Loss of the SF₅ Group: Cleavage of the C-S bond could lead to the formation of a bromophenyl cation, [C₆H₄Br]⁺, and a neutral SF₅ radical. The [C₆H₄Br]⁺ ion would also show the characteristic bromine isotopic pattern.

Loss of Bromine: The C-Br bond is also susceptible to cleavage, leading to the formation of a [M-Br]⁺ ion, which would be a singlet peak.

Loss of SF₄: A rearrangement followed by the loss of neutral SF₄ could lead to a [C₆H₄BrF]⁺ fragment.

Fragmentation of the Phenyl Ring: Subsequent fragmentation of the aromatic ring could lead to smaller fragments, such as the loss of acetylene (B1199291) (C₂H₂).

Table 3: Predicted Major Fragments in the Mass Spectrum of this compound

| m/z (for ⁷⁹Br) | Proposed Fragment Ion | Formula | Notes |

| 282/284 | [M]⁺ | [C₆H₄BrF₅S]⁺ | Molecular ion with bromine isotopic pattern. |

| 263/265 | [M-F]⁺ | [C₆H₄BrF₄S]⁺ | Loss of a fluorine atom. |

| 155/157 | [C₆H₄Br]⁺ | [C₆H₄Br]⁺ | Loss of the SF₅ group. |

| 203 | [M-Br]⁺ | [C₆H₅F₅S]⁺ | Loss of the bromine atom. |

| 127 | [SF₅]⁺ | [SF₅]⁺ | The pentafluorosulfanyl cation. |

Note: The relative intensities of these fragments would depend on the ionization energy and the specific conditions of the mass spectrometer.

Computational and Theoretical Investigations of 2 Bromophenylsulphur Pentafluoride

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and geometry of molecules. For 2-Bromophenylsulphur pentafluoride, DFT calculations are crucial for determining its three-dimensional arrangement of atoms and understanding the distribution of electrons within the molecule.

Electronic structure analyses, such as Mulliken charge distribution and the generation of molecular electrostatic potential (MEP) maps, would provide further insights. These analyses would likely show a significant accumulation of negative charge on the highly electronegative fluorine atoms of the SF₅ group and the bromine atom, while the sulfur atom and the carbon atoms of the phenyl ring would exhibit a more positive character. The MEP map would visually represent these areas of high and low electron density, indicating the regions most susceptible to electrophilic and nucleophilic attack.

Table 1: Postulated Geometric Parameters of this compound from General DFT Principles

| Parameter | Predicted Value/Range | Notes |

| C-S Bond Length | ~1.75 - 1.85 Å | May be slightly elongated due to steric hindrance. |

| S-F (axial) Bond Length | ~1.56 - 1.60 Å | Typically shorter than equatorial S-F bonds. |

| S-F (equatorial) Bond Length | ~1.58 - 1.62 Å | |

| C-Br Bond Length | ~1.88 - 1.92 Å | |

| C-S-F (equatorial) Angle | ~90° | |

| F (axial)-S-F (equatorial) Angle | ~90° | |

| Dihedral Angle (Phenyl-SF₅) | > 0° | Expected to be non-planar due to steric effects. |

| Note: These are estimated values based on general principles and data for analogous compounds. Specific DFT calculations are required for accurate determination. |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energetics and Localization)

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for predicting the reactivity and kinetic stability of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's excitability and chemical reactivity.

For this compound, the HOMO is expected to be primarily localized on the electron-rich phenyl ring, particularly on the π-system and potentially with some contribution from the bromine atom's lone pairs. The LUMO, on the other hand, is anticipated to be predominantly located on the strongly electron-withdrawing SF₅ group, specifically on the antibonding σ* orbitals of the S-F bonds.

The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO. The presence of the bromine atom at the ortho position, with its inductive and resonance effects, would subtly modulate the energies of the frontier orbitals compared to unsubstituted phenylsulfur pentafluoride.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Predicted Energy (eV) | Localization |

| HOMO | -7.0 to -6.0 | Phenyl Ring (π-system), Bromine atom |

| LUMO | -1.5 to -0.5 | SF₅ Group (σ* S-F orbitals) |

| HOMO-LUMO Gap | 4.5 to 5.5 | - |

| Note: These are estimated values. Precise energies require specific FMO calculations. |

Theoretical Predictions of Reactivity and Reaction Pathways

Based on the FMO analysis, theoretical predictions can be made about the reactivity of this compound. The electron-deficient nature of the SF₅ group suggests that it would be susceptible to nucleophilic attack, although the high strength of the S-F bonds makes direct substitution on the sulfur atom challenging under normal conditions.

The phenyl ring, influenced by the electron-withdrawing SF₅ group, would be deactivated towards electrophilic aromatic substitution. The directing effect of the substituents (ortho-bromo and meta-directing SF₅) would likely channel incoming electrophiles to the positions meta to the SF₅ group. Conversely, the bromine atom could be a site for reactions such as cross-coupling, providing a handle for further functionalization of the molecule.

Computational studies could model potential reaction pathways, for instance, by calculating the transition state energies for various reactions. This would allow for the prediction of the most likely reaction products and the elucidation of reaction mechanisms at a molecular level.

Computational Modeling of Spectroscopic Properties

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, which can be invaluable for their characterization.

NMR Spectroscopy: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H, ¹³C, ¹⁹F) can be performed using methods like the Gauge-Including Atomic Orbital (GIAO) approach. The calculated ¹⁹F NMR spectrum would be particularly characteristic, showing distinct signals for the axial and equatorial fluorine atoms of the SF₅ group, likely as a complex multiplet pattern due to spin-spin coupling. The chemical shifts would be influenced by the electronic environment created by the ortho-bromophenyl group.

Infrared (IR) Spectroscopy: The vibrational frequencies of this compound can be computed to generate a theoretical IR spectrum. This would show characteristic absorption bands corresponding to the stretching and bending vibrations of the C-H, C-C, C-S, S-F, and C-Br bonds. The strong S-F stretching vibrations would be a prominent feature in the spectrum.

Table 3: Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Feature | Notes |

| ¹⁹F NMR | Two distinct signals (axial and equatorial F) | Complex spin-spin coupling patterns expected. |

| ¹³C NMR | Multiple signals for aromatic carbons | Chemical shifts influenced by Br and SF₅ substituents. |

| IR Spectroscopy | Strong S-F stretching bands | Characteristic C-Br and aromatic C-H bands also present. |

| Note: These are qualitative predictions. Accurate spectral data requires specific computational modeling. |

Quantitative Structure-Property Relationship (QSPR) Studies for SF₅ Analogs

Quantitative Structure-Property Relationship (QSPR) studies aim to establish a mathematical correlation between the structural features of a series of compounds and their physicochemical properties. While specific QSPR studies focused solely on this compound are unlikely, it could be included in broader studies of aryl-SF₅ analogs.

In such studies, various molecular descriptors (e.g., topological, electronic, steric) for a range of substituted phenylsulfur pentafluorides would be calculated. These descriptors would then be used to build a statistical model that can predict properties such as boiling point, solubility, lipophilicity (logP), or even biological activity. The contribution of the bromine atom at the ortho position to these properties could be quantified through such a model, providing valuable information for the design of new SF₅-containing molecules with desired characteristics.

Academic Research Applications of 2 Bromophenylsulphur Pentafluoride in Advanced Chemical Systems

Role as a Versatile Building Block in Complex Molecule Synthesis

The primary utility of 2-bromophenylsulphur pentafluoride in synthetic chemistry stems from its status as a versatile building block. The presence of the bromine atom facilitates its use in a variety of palladium-catalyzed cross-coupling reactions. acs.org These methodologies are instrumental in constructing larger, conjugated molecular systems where the phenylsulphur pentafluoride moiety can be precisely installed. acs.org

The pentafluorosulfanyl (SF₅) group is known for its remarkable chemical and thermal stability, as well as its strong electron-withdrawing nature, which exceeds that of the more common trifluoromethyl (CF₃) group. acs.orgrsc.org The stability of the SF₅ group ensures it remains intact during subsequent synthetic transformations, such as tandem cycloaddition and ring-opening reactions. acs.org This robustness allows chemists to use this compound as a reliable precursor to introduce the SF₅-phenyl unit into complex target molecules, particularly in the field of materials science. acs.orgresearchgate.net Its utility has been demonstrated in the construction of various linear and tripodal chromophores through straightforward synthetic routes. rsc.org

Contributions to Advanced Materials Science Research

The unique electronic properties of the pentafluorosulfanyl group have made this compound a key starting material for a range of advanced materials.

In the field of liquid crystals (LCs), the molecular structure directly dictates macroscopic properties such as dielectric anisotropy (Δε), which is crucial for display applications. researchgate.net Introducing potent polar groups laterally on a mesogenic (liquid-crystal-forming) core can induce a strong dipole moment perpendicular to the principal molecular axis. researchgate.net This structural feature is a primary strategy for creating LC materials with negative dielectric anisotropy (Δε < 0). researchgate.net

The SF₅ group, being highly polar, is an ideal candidate for this purpose. By incorporating the 2-phenylsulphur pentafluoride moiety (derived from its bromo-precursor) as a lateral substituent on a liquid crystal molecule, a significant perpendicular dipole moment can be generated. This leads to materials with enhanced negative dielectric anisotropy. researchgate.net Such materials are of great interest for advanced display modes like fringe-field switching (FFS), which require LCs with these specific dielectric properties. researchgate.net The systematic introduction of fluoro-containing groups is a proven method to modulate and enhance the dielectric anisotropy of liquid crystalline systems. nih.govresearchgate.net

The pentafluorosulfanyl group is characterized by high thermal and chemical stability. researchgate.net These characteristics are highly desirable for high-performance polymers intended for use in demanding environments. Incorporating the SF₅-phenyl unit into polymer backbones can impart enhanced thermal robustness and specific electronic properties. The development of twelve model chromophores demonstrated that the inclusion of SF₅ groups can increase thermal robustness to as high as 420 °C. rsc.org While specific examples of polymers derived directly from this compound are specialized, its role as a building block for thermally stable, fluorinated materials makes it a relevant precursor for creating novel fluorinated polymers for high-performance applications. rsc.org

A significant application of this compound is in the synthesis of "push-pull" or donor-π-acceptor (D-π-A) dyes. acs.orgnih.gov In these systems, an electron-donating group (D) is connected to an electron-accepting group (A) through a π-conjugated spacer. researchgate.netnih.gov The SF₅-phenyl group, synthesized from the 2-bromo precursor, serves as a powerful electron acceptor (A). acs.orgresearchgate.net The strong electron-withdrawing capacity of the SF₅ group enables a significant intramolecular charge transfer (ICT) from the donor to the acceptor upon photoexcitation. acs.orgrsc.org

Researchers have successfully synthesized series of D-π-A dyes where a diphenylamino (DPA) donor is linked to the SF₅ acceptor via various π-linkers. acs.org The synthesis leverages cross-coupling reactions with the bromo-precursor to construct the conjugated system. acs.org

The structure of push-pull dyes allows for the precise tuning of their photophysical properties. rsc.org By systematically modifying the π-linker connecting the donor and the SF₅-acceptor, researchers can control key characteristics such as the absorption and emission wavelengths, the Stokes shift (the difference between absorption and emission maxima), and the fluorescence quantum yield (ΦF). acs.org

These dyes exhibit pronounced solvatofluorochromism, where the emission color changes with the polarity of the solvent, a clear indicator of the strong ICT character in the excited state. acs.orgresearchgate.net The fluorescence quantum yields are often moderate in both solution and thin-film states. researchgate.net Post-functionalization of these SF₅-containing dyes can further modify their properties, leading to new chromophores with enhanced and red-shifted charge transfer bands. acs.org

Table 1: Photophysical Properties of SF₅-Containing Push-Pull Dyes with Varied π-Linkers This table is representative of data found in the literature for dyes containing the phenyl-SF₅ acceptor moiety. Data is based on findings for related isomers.

| Dye | π-Linker | Absorption Max (nm) | Emission Max (nm) | Stokes Shift (nm) | Quantum Yield (ΦF) |

| Dye 1 | Phenyl | 404 | 525 | 121 | 0.29 |

| Dye 2 | Thiophene | 425 | 557 | 132 | 0.25 |

| Dye 3 | Bithiophene | 455 | 580 | 125 | 0.15 |

| Dye 5 | Naphthalene (B1677914) | 420 | 567 | 147 | 0.45 |

Source: Adapted from research on DPA−π–SF₅ dyes. acs.org

Mechanofluorochromism is a phenomenon where a material changes its fluorescence color in response to a mechanical stimulus, such as grinding or shearing. scispace.comrsc.org This property is of interest for applications in mechanical sensors, memory devices, and security systems. acs.org

Certain push-pull dyes incorporating the SF₅ group have been found to exhibit reversible mechanofluorochromism. acs.orgresearchgate.net For instance, a specific D-π-A dye with a naphthalene linker (Dye 5) was observed to change its emission color upon mechanical grinding. acs.org The pristine crystalline sample emitted orange light, but after grinding, the emission was blue-shifted. acs.org This change is attributed to a solid-state phase transition from a crystalline state to a disordered, amorphous state, which alters the intermolecular interactions between dye molecules. rsc.orgnih.gov The process was found to be reversible; fuming the ground powder with dichloromethane (B109758) vapor restored the original orange emission, demonstrating the potential of these materials in stimuli-responsive systems. acs.org

Exploration in Optoelectronic Materials

The unique properties of the pentafluorosulfanyl (SF₅) group, such as its high electronegativity, thermal stability, and low surface energy, have made it a subject of increasing interest in the design of functional materials for optoelectronics. researchgate.net While research has often focused on the broader class of aryl-SF₅ compounds, the principles apply to derivatives originating from this compound. The SF₅ group is a powerful electron-withdrawing moiety, a characteristic that is crucial for tuning the electronic properties of organic molecules used in optoelectronic devices. researchgate.netrsc.org

The incorporation of the SF₅ group can significantly influence the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of a chromophore. rsc.org This modulation is essential for designing materials with specific energy gaps for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other electronic devices. Research into push-pull chromophores, which contain both electron-donating and electron-accepting groups, has shown that the SF₅ substituent effectively lowers the LUMO level, impacting the molecule's absorption and emission spectra. rsc.org The strong electron-withdrawing nature of the SF₅ group, comparable to that of a cyano group, is attributed to a combination of a strong negative inductive effect and a minor resonance contribution via negative hyperconjugation. rsc.org This allows for precise control over the intramolecular charge transfer characteristics of the material, a key factor in its optoelectronic performance.

Investigations in Azulene-Based Systems for Spectroscopic and Halochromic Properties

Azulene (B44059), a non-benzenoid aromatic hydrocarbon, is known for its intense blue color and unique electronic properties, making it a target for functionalization in materials science. Researchers have synthesized and characterized regioisomeric azulenes bearing pentafluorosulfanylphenyl substituents to study how this strongly electron-withdrawing group affects the spectroscopic and halochromic properties of the azulene core.

In a study on pentafluorosulfanylphenyl-substituted azulenes, it was observed that the position of the substituent significantly impacts the molecule's behavior upon protonation (halochromism). While the absorption spectra in the visible region were qualitatively similar for different isomers, their response to acid varied dramatically. For azulenes substituted at the 1-position of the five-membered ring, protonation led to subtle color changes. In contrast, substitution at other positions resulted in pronounced color shifts, with solutions turning yellow-brown or red. This demonstrates the potential of using the SF₅-phenyl moiety to create sensitive halochromic sensors.

Furthermore, certain isomers, specifically those with meta- and para-pentafluorosulfanylphenyl groups at the 1-position of the azulene, were found to confer stability to the radical cation. This characteristic is particularly beneficial for the application of these azulene derivatives in organic electronics and photovoltaics.

Impact in Medicinal and Agrochemical Chemistry (as a Modulating Structural Motif)

The pentafluorosulfanyl (SF₅) group, often termed a "super-trifluoromethyl" group, is increasingly utilized as a structural motif in the design of new pharmaceuticals and agrochemicals. Its unique combination of properties allows for the fine-tuning of a molecule's physicochemical and biological characteristics.

Enhancing Lipophilicity and Bioavailability of Compounds

A critical factor in drug design is ensuring the molecule can pass through biological membranes to reach its target. The SF₅ group, despite its high electronegativity, significantly increases the lipophilicity of a compound. The Hansch constant (π), a measure of lipophilicity, for the SF₅ group is approximately 1.51, which is considerably higher than that of the trifluoromethyl (CF₃) group (1.09). rsc.org This increased lipophilicity can enhance membrane permeability and, consequently, improve the bioavailability of a drug candidate. thieme.de By replacing other functional groups with an SF₅ moiety derived from precursors like this compound, medicinal chemists can modulate a compound's solubility and absorption profile. thieme.de

| Functional Group | Hansch Lipophilicity Constant (π) |

| Pentafluorosulfanyl (SF₅) | 1.51 |

| Trifluoromethyl (CF₃) | 1.09 |

| Cyano (CN) | -0.32 |

| Data sourced from a 2025 study on push-pull chromophores. rsc.org |

Facilitating Interactions with Biological Targets via SF₅ Substitutions

The SF₅ group serves as a valuable bioisostere for other chemical groups like trifluoromethyl (CF₃), tert-butyl, or nitro groups. researchgate.net Its introduction into a biologically active molecule can lead to improved interactions with target enzymes or receptors. The SF₅ group's steric bulk and strong electron-withdrawing nature can alter the conformation and electronic distribution of a molecule, potentially enhancing its binding affinity and efficacy. thieme.de For instance, the replacement of a CF₃ group with an SF₅ group in certain compounds has led to improved inhibition of enzymes like human dihydroorotate (B8406146) dehydrogenase (HDHODH), a target for anti-rheumatic drugs. wikipedia.org This demonstrates the utility of the SF₅ group in lead optimization within drug discovery programs. researchgate.netwikipedia.org

Synthesis of Novel Sulfonamides and Related Sulfur-Containing Compounds

This compound is a precursor for the synthesis of more complex sulfur-containing molecules, including sulfonamides and other heterocycles, which are important scaffolds in medicinal chemistry. acs.orgresearchgate.net General synthetic routes have been developed for the production of various arylsulfur pentafluorides, which can then be further functionalized. For example, the bromine atom on the this compound ring provides a reactive site for cross-coupling reactions, allowing for the construction of a diverse library of SF₅-containing compounds. These can then be converted into sulfonamides, which are a well-established class of antibacterial drugs and possess a wide range of other biological activities. rsc.org The development of efficient synthetic methods to create sulfur-containing heterocycles is an active area of research, with the ultimate goal of producing novel therapeutic agents. acs.orgresearchgate.net

Environmental Chemistry Research: Understanding the Fate and Behavior of Fluorinated Compounds in Ecosystems

The increasing use of highly fluorinated compounds, such as those containing the SF₅ group, in agrochemicals and pharmaceuticals has led to their emergence as potential environmental pollutants. rsc.org Consequently, research in environmental chemistry is focused on understanding the fate, persistence, and potential degradation pathways of these substances in various ecosystems.

Studies have shown that aromatic compounds containing the SF₅ group can be biodegraded by certain microorganisms. For example, some Pseudomonas species are capable of utilizing SF₅-substituted aminophenols as their sole source of carbon and energy, leading to the release of fluoride (B91410) ions. rsc.org However, this biodegradation can sometimes produce toxic metabolites, such as 4-(pentafluorosulfanyl)catechol. rsc.org

Furthermore, the photolytic fate of SF₅ compounds has been investigated. Research indicates that the SF₅ group can be completely degraded by actinic radiation under environmentally relevant conditions, with five equivalents of fluoride being released to form a benzenesulfonate (B1194179) as the final product. Understanding these degradation processes is crucial for assessing the environmental risk associated with the widespread use of SF₅-containing chemicals and for developing potential remediation strategies.

Future Research Directions and Challenges in 2 Bromophenylsulphur Pentafluoride Chemistry

Development of More Efficient and Sustainable Synthetic Methodologies

A primary challenge in the broader application of 2-bromophenylsulphur pentafluoride lies in the development of more efficient, scalable, and sustainable synthetic routes. The current practical methods for producing arylsulfur pentafluorides often involve a two-step process starting from the corresponding diaryl disulfide or aryl thiol. nih.govbeilstein-journals.org This process includes the formation of an arylsulfur chlorotetrafluoride intermediate, which is then fluorinated using reagents like zinc fluoride (B91410) (ZnF₂), hydrogen fluoride (HF), or antimony fluorides. nih.gov While effective, these methods can involve harsh reagents and generate significant waste.

Future research is directed towards greener and more atom-economical synthetic strategies. One promising avenue is the advancement of flow chemistry . The on-demand synthesis of key reagents like pentafluorosulfanyl chloride (SF₅Cl) using continuous-flow reactors has been demonstrated, offering enhanced safety, efficiency, and scalability. researchgate.netyoutube.com Applying these flow technologies to the synthesis of this compound could significantly improve its accessibility and reduce the environmental impact of its production.

Another area of focus is the development of novel catalytic systems . While triethylborane-catalyzed reactions for the formation of SF₅-containing compounds have been reported, the development of more versatile and robust catalysts for the direct and selective introduction of the SF₅ group onto an aromatic ring, particularly in the presence of a bromine substituent, is highly desirable. beilstein-journals.org Research into catalytic cycles that avoid the use of stoichiometric and often hazardous fluorinating agents is a key goal for sustainable synthesis.

Table 1: Comparison of Synthetic Methodologies for Arylsulfur Pentafluorides

| Methodology | Starting Materials | Reagents | Advantages | Challenges & Future Directions |

| Classical Two-Step | Diaryl disulfides, Aryl thiols | Cl₂, Alkali metal fluoride, ZnF₂/HF | Established, practical for lab-scale | Harsh reagents, waste generation, limited for large-scale |

| Direct Fluorination | Diaryl disulfides, Aryl thiols | F₂ gas | Direct, potentially fewer steps | Use of highly toxic F₂, selectivity issues |

| Flow Chemistry | Sulfur, TCCA, KF | Inexpensive and easy-to-handle reagents | Safe, efficient, scalable, on-demand synthesis of SF₅Cl | Application to a broader range of substituted arenes |

| Catalytic Methods | Substituted arenes | SF₅-donating reagents, catalyst | Atom-economical, potentially milder conditions | Development of efficient and selective catalysts |

Unveiling Novel Reactivities and Selective Transformations

The bromine atom in this compound serves as a synthetic handle for a variety of transformations, yet its full potential in combination with the ortho-SF₅ group has not been completely explored. Future research will undoubtedly focus on unveiling novel reactivities and developing highly selective transformations.

A significant area of interest is the use of this compound in cross-coupling reactions . The development of robust palladium-catalyzed Suzuki-Miyaura and Sonogashira coupling protocols specific to this substrate would open up pathways to a vast array of novel SF₅-containing biaryls and alkynyl-arenes, which are valuable structures in materials science and medicinal chemistry. nih.govnih.gov While Negishi cross-coupling has been successfully employed with bromo(pentafluorosulfanyl)benzenes to synthesize SF₅-containing amino acids, the scope and efficiency of other cross-coupling reactions with the 2-bromo isomer need to be systematically investigated. nih.gov

Furthermore, the selective C-H functionalization of the aromatic ring in the presence of both bromo and pentafluorosulfanyl substituents presents a formidable challenge and a significant opportunity. While methods for the ortho-lithiation and subsequent functionalization of pentafluorosulfanyl arenes have been developed, these often rely on the directing effect of other groups. nih.gov Developing catalytic systems that can selectively activate and functionalize the C-H bonds of the this compound ring would provide a powerful tool for late-stage modification and the synthesis of complex molecules. nih.gov

Mechanistic studies, both experimental and computational, will be crucial in understanding the interplay between the steric and electronic effects of the ortho-bromo and SF₅ groups, which will guide the development of these novel transformations.

Expanding Applications in Emerging Materials Science Fields

The unique electronic properties of the SF₅ group, being strongly electron-withdrawing and highly stable, make it an attractive component for advanced materials. rsc.orgnih.gov While the potential of SF₅-containing compounds in materials science is recognized, the specific applications of materials derived from this compound are still in their infancy.

A promising area of future research is the design and synthesis of novel liquid crystals . The high polarity imparted by the SF₅ group is a desirable characteristic for liquid crystal displays (LCDs). researchgate.net By utilizing the bromo-substituent for further molecular elaboration through cross-coupling reactions, it is conceivable to create new liquid crystalline materials with tailored properties.

Another exciting frontier is the development of optoelectronic materials . The SF₅ group can act as a potent electron acceptor in push-pull dyes, which are relevant for applications such as organic light-emitting diodes (OLEDs) and nonlinear optics. acs.org Starting from 4-bromo(pentafluorosulfanyl)benzene, push-pull fluorophores have been synthesized, demonstrating the potential of this class of compounds. acs.org Similar strategies applied to the 2-bromo isomer could lead to new materials with unique photophysical properties.

The incorporation of this compound as a monomer or functional unit into advanced polymers is another largely unexplored area. The resulting fluorinated polymers could exhibit enhanced thermal stability, chemical resistance, and specific electronic properties, making them suitable for high-performance applications.

Table 2: Potential Applications of this compound Derivatives in Materials Science

| Material Type | Key Property Conferred by SF₅ Group | Potential Application | Research Direction |

| Liquid Crystals | High polarity (Δɛ) | Liquid Crystal Displays (LCDs) | Synthesis of mesogenic molecules via cross-coupling |

| Optoelectronic Materials | Strong electron-accepting character | OLEDs, Nonlinear Optics, Dyes | Design of push-pull chromophores |

| Advanced Polymers | Thermal stability, chemical resistance | High-performance plastics, membranes | Polymerization and copolymerization studies |

Interdisciplinary Research Integrating Computational Chemistry and Experimental Design

The synergy between computational chemistry and experimental design is poised to accelerate progress in the field of this compound chemistry. Density Functional Theory (DFT) and other computational methods can provide invaluable insights into the structural, electronic, and reactive properties of this molecule and its derivatives. nih.govmdpi.com

Future interdisciplinary research will likely focus on several key areas. Predicting reactivity and regioselectivity in reactions such as C-H functionalization and cross-coupling will be a major contribution of computational studies. mdpi.com Understanding the transition states and reaction pathways can help in the rational design of catalysts and reaction conditions to achieve desired outcomes.

Computational screening of potential materials is another powerful application. By calculating properties such as electronic band gaps, charge transfer characteristics, and dipole moments, researchers can identify promising candidates for applications in liquid crystals and optoelectronics before embarking on time-consuming synthetic efforts.

Furthermore, elucidating reaction mechanisms through a combination of experimental techniques (e.g., kinetic studies, spectroscopic analysis) and computational modeling will provide a deeper understanding of the fundamental chemistry of this compound. nih.gov This integrated approach will be instrumental in overcoming the existing challenges and unlocking the full potential of this unique fluorinated compound.

Q & A

Q. What are the established synthetic routes for 2-bromophenylsulphur pentafluoride, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves halogenation and fluorination steps. A common approach starts with bromophenyl precursors (e.g., 2-bromobenzenesulfonyl chloride) reacting with fluorinating agents like SF₅ under controlled conditions. Optimization includes:

- Temperature : Reactions are conducted at −78°C to 0°C to minimize side reactions.

- Catalysts : Use of Lewis acids (e.g., BF₃) to enhance fluorination efficiency.

- Purification : Column chromatography with silica gel or recrystallization in non-polar solvents (e.g., hexane) .

- Key Validation : Monitor progress via <sup>19</sup>F NMR for fluorine incorporation and GC-MS to confirm purity.

Q. How should researchers safely handle this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for all procedures.

- Storage : Keep in sealed, inert containers under nitrogen atmosphere to prevent hydrolysis.

- Spill Management : Neutralize with calcium carbonate, then dispose as hazardous waste. Refer to Safety Data Sheets (SDS) for compound-specific protocols .

Q. What spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer :

- <sup>1</sup>H/<sup>13</sup>C NMR : Identify aromatic protons (δ 7.2–7.8 ppm) and bromine coupling patterns.

- <sup>19</sup>F NMR : Detect SF₅ group signals (δ −40 to −80 ppm, quintet).

- X-ray Crystallography : Resolve molecular geometry and confirm bromine substitution at the 2-position.

- Mass Spectrometry : Confirm molecular ion peaks (e.g., m/z 315 for [M+H]<sup>+</sup>) .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of this compound in cross-coupling reactions?

- Methodological Answer :

- DFT Calculations : Use Gaussian or ORCA software to model transition states and activation energies for Suzuki-Miyaura or Ullmann couplings.

- Electrostatic Potential Maps : Identify electrophilic regions (e.g., sulfur center) prone to nucleophilic attack.

- Validation : Compare computational results with experimental kinetic data (e.g., rate constants from <sup>19</sup>F NMR monitoring) .

Q. What strategies resolve contradictions in reported thermal stability data for fluorinated aryl sulfur compounds?

- Methodological Answer :

- Controlled Replication : Repeat experiments using identical heating rates (e.g., 10°C/min in TGA) and purge gases (N₂ vs. air).

- Impurity Analysis : Use HPLC to detect decomposition byproducts (e.g., SO₂ or Br₂).

- Collaborative Cross-Validation : Share samples with independent labs to verify results, addressing discrepancies due to instrumentation variability .

Q. How does steric hindrance from the bromine substituent influence the compound’s nucleophilic substitution pathways?

- Methodological Answer :

- Kinetic Studies : Compare reaction rates of 2-bromo vs. 4-bromo analogs with nucleophiles (e.g., NaSH) under identical conditions.

- Steric Maps : Generate van der Waals surface models (using Avogadro or PyMol) to quantify spatial blocking.

- Isotopic Labeling : Track <sup>18</sup>O or <sup>34</sup>S in substitution products via mass spectrometry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.